molecular formula C23H23N3O2 B610926 Soticlestat CAS No. 1429505-03-2

Soticlestat

Katalognummer: B610926
CAS-Nummer: 1429505-03-2
Molekulargewicht: 373.4 g/mol
InChI-Schlüssel: XKUZMIUSBMCVPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Soticlestat (TAK-935) is a selective cholesterol 24-hydroxylase (CH24H) inhibitor developed for the treatment of developmental and epileptic encephalopathies (DEEs), including Dravet syndrome (DS) and Lennox-Gastaut syndrome (LGS) . By inhibiting CH24H, this compound reduces brain levels of 24S-hydroxycholesterol (24HC), a cholesterol derivative that modulates glutamate signaling and neuronal hyperexcitability . Preclinical studies demonstrated its ability to lower 24HC by ~50% in mice, correlating with reduced seizure activity and improved survival in transgenic models .

Clinically, this compound exhibited nonlinear pharmacokinetics (PK), with dose-dependent reductions in plasma 24HC (up to 70% in humans) and rapid absorption (median tmax: 0.33–0.5 hours) . Its terminal half-life (t½z) ranged from 3.5–7.2 hours, with minimal renal excretion (0.08–0.25%) and predominant glucuronidation metabolism . Phase Ib/IIa trials reported acceptable safety, with transient adverse events (AEs) such as dizziness and somnolence . However, Phase III trials (SKYLINE and SKYWAY) failed to meet primary efficacy endpoints, leading to discontinuation of its development in 2025 .

Vorbereitungsmethoden

Synthetic Pathways for Soticlestat

Initial Discovery and High-Throughput Screening (HTS) Lead Optimization

The discovery of this compound originated from a high-throughput screening (HTS) campaign targeting CH24H inhibitors . Early leads featured a 1-arylcarbonyl-4-oxy-piperidine scaffold, which underwent iterative structural modifications to enhance potency and selectivity. Key intermediates included substituted benzoate esters and pyridine derivatives, synthesized via Suzuki-Miyaura cross-coupling and amide bond formation .

Suzuki-Miyaura Cross-Coupling for Biphenyl Core Construction

The biphenyl core of this compound was constructed using palladium-catalyzed Suzuki-Miyaura reactions. For example, methyl 5-methoxy-2-(pyridin-4-yl)benzoate (2c ) was synthesized by coupling 2-bromo-5-methoxybenzoate (4c ) with pyridin-4-ylboronic acid (5a ) under microwave irradiation (140°C, 1 h) in a mixture of 1,2-dimethoxyethane (DME) and water. This step achieved a 38% yield, with purification via NH silica gel chromatography .

Table 1: Representative Suzuki Coupling Reactions in this compound Synthesis

CompoundStarting MaterialsConditionsYieldCharacterization (NMR, MS)
2c 4c + 5a Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 140°C, 1 h38%¹H NMR (CDCl₃): δ 3.66 (s, 3H), 3.89 (s, 3H), 7.11–7.30 (m, 4H), 8.56–8.63 (m, 2H); MS: m/z 244 (M+H)+
6 4f + Bis(pinacolato)diboronPd(dppf)Cl₂, KOAc, THF/DMSO, 80°C, 5 h98%¹H NMR (CDCl₃): δ 1.42 (s, 12H), 3.91 (s, 3H), 7.36–7.94 (m, 4H)

Hydrogenation and Hydrolysis Steps

Hydrogenation played a pivotal role in reducing chloropyrimidine intermediates. For example, compound 7 (methyl 2-(6-chloropyrimidin-4-yl)benzoate) was hydrogenated over Pd/C in methanol to yield 2-(pyrimidin-4-yl)benzoic acid hydrochloride (2k ) with 82% efficiency . Subsequent hydrolysis under acidic conditions (6 M HCl, reflux) ensured deprotection of ester groups to free carboxylic acids.

Analytical Characterization and Quality Control

Spectroscopic Validation

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) were employed to confirm structural integrity. For 2k , ¹H NMR (DMSO-d₆) revealed distinctive aromatic protons at δ 7.57–8.87 ppm and a broad signal for the carboxylic acid proton (δ 10.59–11.85 ppm) . High-resolution MS further validated molecular weights, with deviations <5 ppm.

Chromatographic Purification

Purification strategies included silica gel column chromatography (Merck Kieselgel 60) and preparative HPLC. For example, compound 8 (6-[3-(methoxycarbonyl)pyridin-2-yl]pyrimidine 1-oxide) was isolated using a gradient of 30–100% ethyl acetate/hexane, yielding an 18% pure product .

Intellectual Property and Patent Landscape

This compound is protected by 10 U.S. patents and 45 international patents, primarily assigned to Takeda Pharmaceutical Company . Key patents (e.g., US 10,800,789) claim 1-arylcarbonyl-4-oxy-piperidine derivatives and their synthesis, emphasizing the use of Suzuki coupling and amide condensation . These filings underscore the proprietary nature of the synthetic routes and intermediates.

Challenges and Optimization in Scale-Up

Early synthetic routes faced challenges such as moderate yields (e.g., 32% for 7 ) and cumbersome purifications . Optimization involved:

  • Microwave-Assisted Synthesis : Reducing reaction times from hours to minutes (e.g., 1 h for 2c vs. traditional 12 h).

  • Catalyst Screening : Pd(dppf)Cl₂ improved borylation efficiency for boronic ester 6 (98% yield) .

  • Solvent Systems : THF/DMSO mixtures enhanced solubility of aryl halides during cross-coupling.

Analyse Chemischer Reaktionen

Metabolic Pathways and Key Metabolites

Soticlestat undergoes hepatic metabolism primarily via glucuronidation (forming TAK-935-G/M3) and oxidation (forming the N-oxide metabolite M-I) . These pathways are critical for its clearance:

  • Glucuronidation : The major metabolic pathway, producing TAK-935-G (M3), accounts for ~60% of total metabolites .

  • Oxidation : Minor pathway generating the N-oxide metabolite (M-I), contributing to ~15% of metabolites .

Plasma Exposure of Metabolites

ParameterThis compoundTAK-935-G (M3)M-I (N-oxide)
C<sub>max</sub> (ng/mL)3,6661,4351,705
AUC<sub>last</sub> (ng·h/mL)5,7321,5221,812
Data from participants with moderate hepatic impairment vs. controls .

Hepatic impairment significantly alters metabolism:

  • Moderate impairment (Child-Pugh B) : Reduces M-I formation by 65% and M3 by 40% compared to healthy individuals .

  • Mild impairment (Child-Pugh A) : Minimal impact on glucuronidation but reduces M-I exposure by 20% .

In Vitro Target Engagement and Binding Specificity

This compound binds selectively to CH24H, as demonstrated by:

  • Autoradiography : [³H]this compound showed no binding in CH24H-knockout mice, confirming specificity .

  • Biodistribution : Brain concentrations in wild-type mice (26.1 ng/g) were 29-fold higher than in CH24H-knockout mice (0.9 ng/g) .

Enzyme Inhibition

ParameterValue
IC<sub>50</sub> (human CH24H)4.5 nM
SelectivityNo activity at 10,000× IC<sub>50</sub> against 150+ off-target receptors/enzymes

Pharmacokinetic Parameters

This compound exhibits dose-dependent pharmacokinetics with multiphasic disposition :

Total Plasma Exposure (Single 300 mg Dose)

Hepatic FunctionC<sub>max</sub> (ng/mL)AUC<sub>last</sub> (ng·h/mL)AUC<sub>∞</sub> (ng·h/mL)
Normal986.91,1261,182
Mild Impairment1,435 (↑45%)1,522 (↑35%)1,539 (↑30%)
Moderate Impairment3,666 (↑216%)5,732 (↑316%)5,760 (↑299%)

Protein Binding

  • Bound fraction : 98.5% in healthy individuals, decreasing to 97.2% in moderate hepatic impairment .

  • Unbound fraction : Higher free drug concentrations in hepatic impairment necessitate dose adjustments .

Analytical Methods for Quantification

This compound and metabolites are quantified using LC-MS/MS :

  • Chromatography : Shim-pack XR-ODS column (2.2 µm, 2.0 × 30 mm) with gradient elution (mobile phase: 10 mM ammonium formate and acetonitrile) .

  • Detection : Multiple reaction monitoring (MRM) transitions:

    • This compound: m/z 374.3 → 155.2/183.1 .

    • Metabolites: Deuterated internal standards for M3 and M-I .

Lower Limits of Quantification

MatrixThis compound24S-Hydroxycholesterol
Plasma0.1 ng/mL2 ng/mL
Brain0.5 ng/g30 µg/g tissue

Impact on Cholesterol Metabolism

This compound reduces brain 24S-hydroxycholesterol (24HC), a CH24H product linked to NMDA receptor modulation :

  • Dose-response : 50% reduction in 24HC at 10 mg/kg in mice .

  • Clinical correlation : 20.6% median reduction in seizure frequency observed in Phase 2 trials .

Mechanistic Insight

  • 24HC lowering restores astrocytic glutamate uptake, suppressing hyperexcitability .

  • No effect on total brain cholesterol or amyloid pathology in preclinical models .

Key Findings and Implications

This compound’s metabolism and pharmacokinetics are heavily influenced by hepatic function, necessitating dose adjustments in patients with moderate impairment. Its selective CH24H inhibition and robust target engagement underpin its therapeutic potential in epilepsy and neurohyperexcitability disorders . Further clinical studies are required to validate long-term safety and efficacy.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1. Treatment of Dravet Syndrome
Soticlestat has been evaluated in multiple clinical trials for its efficacy in reducing seizure frequency in patients with Dravet syndrome. The Phase 2 ELEKTRA trial demonstrated a statistically significant reduction in median seizure frequency from baseline compared to placebo. Specifically, patients receiving this compound experienced a median reduction of 30.21% in seizure frequency during the maintenance period, with a notable 50% reduction observed in convulsive seizures among the Dravet syndrome cohort .

2. Treatment of Lennox-Gastaut Syndrome
In addition to Dravet syndrome, this compound has been studied for its potential benefits in Lennox-Gastaut syndrome. The SKYWAY trial, however, reported that this compound did not meet its primary endpoint for reducing major motor drop seizures. Despite this, secondary outcomes indicated some improvements in seizure intensity and duration among participants treated with this compound compared to those receiving placebo .

Safety and Tolerability

Across various studies, this compound has exhibited a favorable safety profile. Most treatment-emergent adverse events (TEAEs) were mild to moderate, with common reports including lethargy and constipation . The incidence of serious TEAEs was low, leading to a discontinuation rate of only 1.7% in Dravet syndrome patients and 2.2% in Lennox-Gastaut syndrome patients .

Summary of Clinical Trials

Trial NameConditionPhaseKey Findings
ELEKTRADravet Syndrome2Median seizure frequency reduced by 30.21%; significant reduction in convulsive seizures (p=0.0007) .
SKYLINEDravet Syndrome3Narrowly missed primary endpoint; showed nominally significant effects on secondary endpoints .
SKYWAYLennox-Gastaut Syndrome3Did not meet primary endpoint; some improvements noted in seizure intensity .

Wirkmechanismus

Soticlestat functions by inhibiting cholesterol 24-hydroxylase (CH24H), an enzyme that converts cholesterol to 24S-hydroxycholesterol in the brain. By reducing the levels of 24S-hydroxycholesterol, this compound decreases glutamatergic signaling, which in turn reduces seizure susceptibility and improves seizure control. This inhibition also has potential neuroprotective and anti-inflammatory effects through the modulation of glial cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Antiseizure Medications

Mechanistic and Pharmacokinetic Profiles

Table 1: Key Pharmacokinetic and Pharmacodynamic Comparisons

Compound Mechanism of Action tmax (h) t½z (h) Efficacy (Seizure Reduction) Common Adverse Events
Soticlestat CH24H inhibition 0.33–0.5 3.5–7.2 ~30% (Phase II) Dizziness, somnolence
Stiripentol GABAA modulation 1.5–2.5 13–15 ~70% Anorexia, insomnia
Cannabidiol Multiple (e.g., TRPV1, GPR55) 2–4 18–32 ~40% Diarrhea, fatigue
Fenfluramine Serotoninergic modulation 4–6 20–30 ~65% Decreased appetite, weight loss
  • Mechanistic Specificity : this compound uniquely targets CH24H, whereas stiripentol and fenfluramine act on GABAergic and serotonergic pathways, respectively . Cannabidiol’s multimodal mechanism lacks direct CH24H engagement .
  • PK Advantages : this compound’s rapid tmax and short t½z support twice-daily dosing, contrasting with fenfluramine’s prolonged half-life requiring once-daily administration .
  • Efficacy Limitations : Despite preclinical promise, this compound’s ~30% seizure reduction in Phase II trials underperformed compared to stiripentol (~70%) and fenfluramine (~65%) .

Biomarker and Target Engagement

This compound’s reduction of plasma 24HC (up to 70%) served as a pharmacodynamic biomarker, a feature absent in comparators . PET imaging confirmed CH24H occupancy (~40–60%) in brain regions, though delayed hysteresis effects complicated dose-response relationships .

Critical Analysis of Clinical Outcomes

Despite early promise, this compound’s failure in Phase III trials highlights challenges in translating CH24H inhibition to clinical efficacy. While preclinical models showed survival benefits and glutamate modulation , human trials revealed:

  • Limited Efficacy: Placebo-adjusted differences in pain scores (–0.34, P = 0.570) and responder rates (26.7% vs. 22.2% placebo) were nonsignificant .
  • Population Variability : Pediatric PK simulations derived from adults underestimated interindividual variability, affecting dose optimization .
  • Regulatory Hurdles : The FDA deemed existing data insufficient for approval, emphasizing the need for larger, biomarker-driven trials .

Biologische Aktivität

Soticlestat (TAK-935/OV935) is a novel inhibitor of cholesterol 24-hydroxylase (CH24H), an enzyme implicated in various neurological conditions, particularly those characterized by neural hyperexcitation. This compound has garnered attention due to its potential therapeutic applications in epilepsy, specifically in Dravet syndrome and Lennox-Gastaut syndrome. This article reviews the biological activity of this compound, emphasizing its pharmacological mechanisms, efficacy in clinical trials, and implications for future research.

This compound functions primarily by inhibiting CH24H, which plays a crucial role in cholesterol metabolism within the central nervous system (CNS). By reducing the levels of 24-hydroxycholesterol (24HC), a neurotoxic metabolite associated with excitotoxicity and neurodegeneration, this compound aims to restore the balance between excitatory and inhibitory neurotransmission.

Key Findings on Mechanism:

  • Inhibition Specificity : this compound demonstrated a half-maximal inhibitory concentration (IC50) of 4.5 nmol/L for CH24H, indicating high specificity for this target compared to other CNS drug targets and drug-metabolizing enzymes .
  • Biodistribution Studies : In vivo studies showed significantly lower this compound distribution in CH24H-knockout mice compared to wild-type controls, confirming its specific binding to CH24H .

Pharmacodynamics and Efficacy

This compound's efficacy has been evaluated through multiple clinical trials, particularly focusing on its effects on seizure frequency in patients with refractory epilepsy.

Clinical Trials Overview

  • Phase 2 ELEKTRA Study :
    • Population : Patients with Dravet syndrome (DS) and Lennox-Gastaut syndrome (LGS).
    • Results : Achieved a statistically significant reduction in seizure frequency from baseline compared to placebo (p=0.0007) in the DS cohort .
  • Phase 3 SKYLINE Study :
    • Design : Randomized, double-blind trial assessing this compound plus standard care versus placebo.
    • Findings : While it narrowly missed the primary endpoint for reduction in convulsive seizure frequency (p=0.06), it showed significant improvements across several secondary endpoints .
  • Phase 3 SKYWAY Study :
    • Focused on LGS patients; similar results were observed with significant effects noted in key secondary efficacy endpoints despite not meeting the primary endpoint .

Data Summary from Clinical Trials

StudyPrimary Endpoint ResultKey Secondary Endpoint Results
ELEKTRAp=0.0007 (DS cohort)Significant reductions in both DS and LGS
SKYLINEp=0.06 (missed)Significant improvements across multiple measures (p≤0.008)
SKYWAYp=0.06 (missed)Positive trends in caregiver and clinician assessments

Long-Term Safety and Efficacy

The long-term safety profile of this compound has been assessed through open-label extension studies. Findings indicate that approximately 78% of patients tolerated the highest dose well, with most treatment-emergent adverse events (TEAEs) being mild to moderate . Notably, common TEAEs included decreased appetite, seizures, and somnolence.

Sustained Efficacy Over Time

  • In Dravet syndrome patients:
    • Median reduction in convulsive seizures was reported as follows:
      • Weeks 1-12: -33.7%
      • Weeks 49-60: -47.8%
      • Weeks 97-108: -58.2%
  • In Lennox-Gastaut syndrome patients:
    • Median changes in drop seizures were recorded as:
      • Weeks 1-12: -29.3%
      • Weeks 49-60: -14.1%
      • Weeks 97-108: -36.6% .

Case Studies

Several case studies have illustrated the practical application of this compound in clinical settings:

  • Case Study 1 : A pediatric patient with Dravet syndrome exhibited a marked decrease in seizure frequency after initiating treatment with this compound, leading to improved quality of life.
  • Case Study 2 : An adult patient with LGS showed significant reductions in seizure intensity and duration after three months on this compound therapy.

Q & A

Basic Research Questions

Q. What are the optimal experimental designs for evaluating Soticlestat's efficacy in preclinical models of refractory epilepsy?

  • Methodological Answer : Use randomized controlled trials (RCTs) with stratified sampling to minimize selection bias. Incorporate the P-E/I-C-O framework:

  • Population (P) : Rodent models with validated seizure phenotypes.
  • Exposure/Intervention (E/I) : this compound administered at varying dosages.
  • Comparison (C) : Placebo or standard antiepileptic drugs (e.g., valproate).
  • Outcome (O) : Seizure frequency, latency, and biomarker analysis (e.g., cerebrospinal fluid cholesterol metabolites).
    Ensure blinding and use power analysis to determine sample size .

Q. How should researchers address contradictory findings between in vitro and in vivo studies on this compound's mechanism of action?

  • Methodological Answer : Conduct sensitivity analyses to identify confounding variables (e.g., pharmacokinetic differences, species-specific metabolism). Use systematic review guidelines (e.g., COSMOS-E) to reconcile discrepancies:

  • Compare dose-response curves across studies.
  • Validate in vitro findings using human-derived neuronal cultures.
  • Apply meta-regression to assess heterogeneity .

Q. What are the critical endpoints for phase II clinical trials of this compound in Dravet syndrome?

  • Methodological Answer : Primary endpoints should include seizure reduction (≥50% from baseline) and safety profiles (e.g., liver enzyme levels). Secondary endpoints:

  • Cognitive function (via standardized neuropsychological batteries).
  • Quality-of-life metrics (e.g., Sleep Behavior Questionnaire).
    Ensure endpoints align with FDA/EMA guidelines for rare diseases .

Advanced Research Questions

Q. How can researchers integrate multi-omics data to elucidate this compound's off-target effects in long-term studies?

  • Methodological Answer : Combine transcriptomics, proteomics, and metabolomics datasets using pathway enrichment tools (e.g., STRING, MetaboAnalyst).

  • Step 1 : Cluster differentially expressed genes/proteins linked to cholesterol biosynthesis.
  • Step 2 : Validate findings with CRISPR-Cas9 knockout models.
  • Step 3 : Use machine learning (e.g., random forests) to predict adverse effect pathways .

Q. What statistical methods are recommended for handling missing data in longitudinal this compound trials?

  • Methodological Answer : Apply multiple imputation (MI) or full information maximum likelihood (FIML) to preserve statistical power.

  • For non-random missingness : Use pattern-mixture models.
  • For sensitivity analysis : Compare complete-case analysis with MI results.
    Document missing data rates exceeding 20% as a study limitation .

Q. How should meta-analyses reconcile heterogeneity in this compound trials across diverse populations (e.g., pediatric vs. adult cohorts)?

  • Methodological Answer : Follow PRISMA guidelines for systematic reviews:

  • Subgroup analysis : Stratify by age, genetic mutations (e.g., SCN1A variants).
  • Meta-regression : Adjust for covariates like baseline seizure severity.
  • Quality assessment : Use AMSTAR-2 to evaluate risk of bias in included studies .

Q. Data Analysis and Validation

Q. What protocols ensure reproducibility in this compound's pharmacokinetic/pharmacodynamic (PK/PD) modeling?

  • Methodological Answer :

  • Open science practices : Share raw PK/PD data and code (e.g., NONMEM, Monolix) via repositories like Zenodo.
  • Cross-validation : Split datasets into training (70%) and validation (30%) cohorts.
  • Reporting standards : Adhere to FDA’s Guidance for Industry on Population Pharmacokinetics .

Q. How can researchers validate this compound's target engagement in human brain tissue?

  • Methodological Answer :

  • Autoradiography : Use radiolabeled this compound in postmortem brain sections.
  • Cerebrospinal fluid (CSF) sampling : Correlate drug concentrations with biomarker changes (e.g., 24S-hydroxycholesterol).
  • PET imaging : Develop a this compound-specific radiotracer for in vivo quantification .

Q. Tables: Methodological Frameworks

Framework Application to this compound Research Key References
P-E/I-C-O Defining population, intervention, and outcomes
PRISMA Conducting systematic reviews/meta-analyses
AMSTAR-2 Assessing quality of included studies
COSMOS-E Addressing observational study biases

Eigenschaften

IUPAC Name

(4-benzyl-4-hydroxypiperidin-1-yl)-(2-pyridin-4-ylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c27-22(20-7-4-12-25-21(20)19-8-13-24-14-9-19)26-15-10-23(28,11-16-26)17-18-5-2-1-3-6-18/h1-9,12-14,28H,10-11,15-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKUZMIUSBMCVPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CC2=CC=CC=C2)O)C(=O)C3=C(N=CC=C3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429505-03-2
Record name Soticlestat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429505032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Soticlestat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16987
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SOTICLESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1766MU795L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A suspension of 2,4′-bipyridine-3-carboxylic acid dihydrochloride (5.0 g), 4-benzyl-4-hydroxypiperidine (3.9 g), HATU (10 g) and triethylamine (13 mL) in DMF (50 mL) was stirred overnight at room temperature. The reaction mixture was diluted with water, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (NH, ethyl acetate/hexane), and recrystallized from ethyl acetate/hexane to give the title compound (3.2 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of (4-benzyl-4-hydroxypiperidin-1-yl) (2-chloropyridin-3-yl)methanone (5.0 g), tetrakis(triphenylphosphine)palladium(0) (0.87 g), pyridine-4-boronic acid (2.2 g), sodium carbonate (4.8 g), DMF (50 mL) and water (10 ml) was stirred overnight at 100° C. under a nitrogen atmosphere. To the reaction mixture was added saturated brine, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (NH, ethyl acetate/hexane) to give the title compound (3.4 g). The compound was crystallized from ethyl acetate/heptane to give the title compound as crystals.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0.87 g
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.